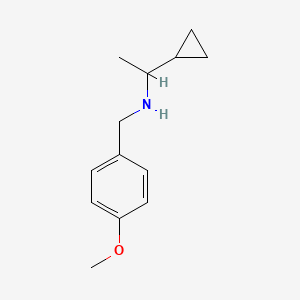

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine

Description

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a secondary amine featuring a 4-methoxybenzyl group and a 1-cyclopropylethyl substituent. The cyclopropylethyl moiety introduces steric constraints and unique reactivity due to the strained cyclopropane ring.

Properties

IUPAC Name |

1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNVHCGNTDKNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine typically involves the following steps:

Formation of the cyclopropylethylamine intermediate: This can be achieved by reacting cyclopropylcarbinol with ammonia or an amine under suitable conditions to form cyclopropylethylamine.

Benzylation: The cyclopropylethylamine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group can undergo oxidation to form N-oxides or imines under specific conditions. For example:

- N-Oxide Formation : Reaction with peracids (e.g., mCPBA) in polar solvents can yield the corresponding N-oxide derivative. This pathway is analogous to Boekelheide rearrangements observed in pyrimidine N-oxides, where oxygen transfer occurs regioselectively .

- Imine Formation : Under oxidative conditions (e.g., Dess-Martin periodinane), the amine may form transient imine intermediates, which can participate in reductive amination or further transformations .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative | |

| Imine Formation | Dess-Martin periodinane, RT | Intermediate aldehyde |

Nucleophilic Substitution

The amine acts as a nucleophile in reactions with electrophiles:

- Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form tertiary amines or amides. For instance, in the synthesis of neonicotinoids, similar amines undergo nucleophilic attack on sp² carbons .

- Mannich Reactions : Participates in multicomponent reactions with aldehydes and ketones to generate β-amino carbonyl compounds .

Example Pathway :

Cyclopropane Ring-Opening Reactions

The cyclopropane ring is susceptible to ring-opening under acidic or radical conditions:

- Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring (e.g., HCl) leads to cleavage, forming allylic amines or carbocations .

- Radical-Mediated Fragmentation : Homolytic cleavage (e.g., under UV light) generates stabilized radicals, which recombine to form rearranged products .

Key Insight :

The cyclopropylethyl group’s strain drives reactivity, making it a versatile synthon in heterocycle synthesis .

Reductive Amination

While primarily a secondary amine, it can participate in reductive amination with aldehydes/ketones in the presence of reducing agents (e.g., NaBH(OAc)₃):

Methoxy Group Manipulation

The 4-methoxybenzyl group can be deprotected under acidic conditions (e.g., HBr/AcOH) to generate a hydroxyl-substituted derivative, enabling further functionalization .

Scientific Research Applications

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a compound that has garnered attention in scientific research due to its potential applications in various therapeutic areas. This article explores its applications, particularly in cancer treatment, and provides insights from diverse sources.

Cancer Treatment

One of the primary applications of this compound is in the treatment of hyperproliferative disorders, including various types of cancer. Research indicates that this compound acts as an inhibitor of the B-Raf protein, which is implicated in several malignancies, particularly melanoma and other skin cancers.

- Mechanism of Action : The compound inhibits the B-Raf signaling pathway, which is crucial for cell division and proliferation. By blocking this pathway, this compound can potentially reduce tumor growth and enhance the effectiveness of existing cancer therapies .

- Clinical Applications : In preclinical studies, this compound has shown promise in reducing tumor size and improving survival rates in animal models of cancer. It is being investigated for use in combination with other anti-cancer agents to enhance therapeutic efficacy .

Treatment of Kidney Diseases

In addition to its anti-cancer properties, this compound has been explored for its potential role in treating kidney diseases, including polycystic kidney disease. The compound's ability to modulate cellular signaling pathways may help alleviate symptoms associated with these conditions .

- Research Findings : Studies have suggested that administration of this compound can lead to improved renal function and reduced cyst formation in experimental models, indicating its therapeutic potential for kidney-related disorders .

Neurodegenerative Diseases

Emerging research also points to the potential application of this compound in neurodegenerative diseases. The compound's ability to influence neuroprotective pathways may offer new avenues for treatment strategies aimed at conditions such as Alzheimer's disease and Parkinson's disease .

- Potential Benefits : By targeting specific neuroinflammatory processes and promoting neuronal survival, this compound could play a role in mitigating the progression of neurodegenerative disorders .

Table 1: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | B-Raf inhibition | Reduced tumor growth |

| Kidney Diseases | Modulation of cellular signaling | Improved renal function |

| Neurodegenerative Diseases | Neuroprotective effects | Mitigation of disease progression |

Table 2: Clinical Studies Overview

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzylamine moieties may contribute to its binding affinity and specificity. The methoxy group can influence the compound’s electronic properties and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Methoxybenzyl)cyclopropanamine

- Structure : Replaces the cyclopropylethyl group with a cyclopropanamine.

- Market analysis indicates its industrial relevance in pharmaceutical intermediates .

N-Benzyl-N-(4-methoxybenzyl)-N-(2-bromo-3-phenoxypropyl)amine (5d)

- Structure: Contains additional bromo and phenoxypropyl groups.

- Impact of Substituents: The bromine atom increases molecular weight (MW: ~442.3 g/mol) and may enhance halogen bonding in biological systems. Reported synthesis yield: 79% .

N-(4-Chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine (243c)

- Structure : Chlorine and fluorine substituents replace methoxy and cyclopropylethyl groups.

- Reactivity : Electron-withdrawing Cl and F substituents reduce electron density, affecting solubility and metabolic stability. Reported as a colorless oil with 10% yield .

N-(4-Methoxybenzyl)-N-(1-methoxyprop-1-yl)amine (235b)

Key Observations :

Physicochemical and Spectroscopic Properties

¹H NMR Data Comparison

Trends :

- The methoxy group consistently resonates at δ ~3.80 in all analogs.

- Cyclopropane protons appear upfield (δ 0.5–1.5) due to ring strain-induced shielding.

Mass Spectrometry (MS)

Biological Activity

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a compound with notable potential in various biological applications. Its unique structure, characterized by a cyclopropyl group and a methoxybenzyl moiety, suggests diverse interactions with biological macromolecules, which may lead to significant pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The presence of both cyclopropyl and methoxy groups enhances its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The cyclopropyl and benzylamine functionalities may contribute to its binding affinity, while the methoxy group can modulate its electronic properties, affecting overall reactivity and biological effects.

1. Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators, thereby reducing inflammation in various models .

3. Antimicrobial Properties

Preliminary data suggest that this compound could possess antimicrobial activity against certain bacterial strains, although further studies are required to confirm these findings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the comparison of this compound with related analogs:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₉NO | Cyclopropane and methoxy functionalities | Potential antitumor and anti-inflammatory |

| 4-Methoxybenzylamine | C₈H₁₁NO | Lacks cyclopropane structure | Limited biological activity |

| N,N-Dimethyl-4-methoxybenzylamine | C₁₁H₁₅NO | Dimethyl substitution | Different activity profile |

This table highlights how variations in structure can significantly influence biological outcomes, suggesting avenues for further exploration in drug design.

Case Study 1: Antitumor Efficacy

A study conducted on a series of cyclopropane derivatives demonstrated that modifications in the amine substituent led to enhanced cytotoxicity against breast cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM, indicating promising potential as an antitumor agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that this compound effectively reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its role as an anti-inflammatory agent through modulation of cytokine release .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Imine Reduction | 4-MeO-benzaldehyde, NaBH₄, MeOH | 96% | Moisture sensitivity |

| Direct Alkylation | Bromoalkyne, DCM, 0°C | 60% | Steric hindrance optimization |

Recommendation: For This compound, the imine reduction method () is preferred due to higher yields, but alkylation () may be necessary if cyclopropylethylamine is incompatible with reductive conditions .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy (¹H/¹³C):

- High-Resolution Mass Spectrometry (HRMS):

Confirm molecular ion peaks matching the exact mass of C₁₃H₁₉N₂O (e.g., [M+H]⁺ = 227.1548). - Infrared (IR) Spectroscopy:

Absence of imine (C=N, ~1650 cm⁻¹) and presence of amine (N-H, ~3300 cm⁻¹) validate successful reduction ().

Note: For sterically hindered amines, 2D NMR (e.g., NOESY) may resolve overlapping signals ().

Advanced: How can reaction conditions be optimized to address low yields in alkylation-based syntheses?

Methodological Answer:

Low yields in alkylation (e.g., 60% in ) often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of the amine ().

- Temperature Control: Slow addition of electrophiles (e.g., bromoalkynes) at 0°C minimizes exothermic side reactions ().

- Catalysis: Palladium-catalyzed methods () or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

- Purification: Gradient elution in column chromatography (e.g., 10–40% EtOAC in pentane) enhances separation of closely related byproducts .

Data Contradiction: reports 96% yield via imine reduction, while alkylation () yields 60%. Researchers must balance steric effects and reaction scalability when choosing methods.

Advanced: What mechanistic insights explain regioselectivity in N-(4-methoxybenzyl)amine derivatization?

Methodological Answer:

Regioselectivity in reactions involving N-(4-methoxybenzyl)amine derivatives is influenced by:

- Electronic Effects: The electron-donating methoxy group activates the benzyl position for electrophilic substitution (e.g., iodination in ).

- Steric Factors: Bulky substituents (e.g., cyclopropylethyl) favor reactions at less hindered sites, as seen in Pd-catalyzed couplings ().

- Redox Compatibility: NaBH₄ selectively reduces imines without affecting methoxy groups (), whereas LiAlH₄ may over-reduce sensitive functionalities ().

Case Study: In , regioselective ring-opening of aziridines by LiAlH₄ highlights the role of Lewis acid-base interactions in directing reactivity .

Advanced: How can N-(4-methoxybenzyl)amine derivatives be applied in pharmacological research?

Methodological Answer:

These derivatives serve as:

- DNA-Intercalating Agents (): Acridine-modified amines (e.g., N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine) exhibit bis-intercalation into DNA, validated by ¹³C NMR and cytotoxicity assays.

- Enzyme Inhibitors (): Structural analogs (e.g., piperazine derivatives) inhibit carbonic anhydrase isoforms, with IC₅₀ values determined via fluorometric assays.

- Protecting Groups: The 4-methoxybenzyl group is acid-labile, enabling selective deprotection in multistep syntheses ().

Recommendation: For drug design, structure-activity relationship (SAR) studies should prioritize substituent effects on bioavailability and target binding .

Advanced: What analytical techniques resolve contradictions in reported spectral data for similar amines?

Methodological Answer:

Discrepancies in literature data (e.g., NMR shifts in vs. 7) arise from solvent effects, concentration, or impurities. Mitigation strategies:

- Standardized Conditions: Acquire spectra in deuterated solvents (e.g., CDCl₃) at consistent concentrations.

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals ().

- Cross-Validation: Compare with databases like NIST Chemistry WebBook () for published reference spectra.

Example: provides verified spectral data for N-(4-Methoxybenzylidene)aniline, serving as a benchmark for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.